Tert-butyl 2-cyclopropyl-2-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]acetate
Description
Tert-butyl 2-cyclopropyl-2-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]acetate is a complex organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a 1,2,4-oxadiazole ring substituted with a 5-methylsulfanylpyridin-2-yl group
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-2-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)22-16(21)13(10-5-6-10)15-19-14(20-23-15)12-8-7-11(24-4)9-18-12/h7-10,13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWUXJYARPXPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC1)C2=NC(=NO2)C3=NC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-cyclopropyl-2-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]acetate typically involves multiple steps, starting from readily available starting materialsIndustrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 5-methylsulfanylpyridin-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Scientific Research Applications
Tert-butyl 2-cyclopropyl-2-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its properties may be explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-cyclopropyl-2-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]acetate include other oxadiazole derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. Examples include tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate and tert-butyl (triphenylphosphoranylidene)acetate .
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